ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC17664236
Molecular Formula: C7H13N3
Molecular Weight: 139.20 g/mol
* For research use only. Not for human or veterinary use.
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine -](/images/structure/VC17664236.png)
Specification
Molecular Formula | C7H13N3 |
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Molecular Weight | 139.20 g/mol |
IUPAC Name | N-[(1-methylimidazol-4-yl)methyl]ethanamine |
Standard InChI | InChI=1S/C7H13N3/c1-3-8-4-7-5-10(2)6-9-7/h5-6,8H,3-4H2,1-2H3 |
Standard InChI Key | NJLOXLANFHALOR-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=CN(C=N1)C |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[(3-methylimidazol-4-yl)methyl]ethanamine . Its molecular formula, , reflects a 1-methylimidazole ring substituted at the 4-position with a methylene group linked to an ethylamine moiety. The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, serves as the structural backbone, while the substituents modulate its electronic and steric properties .
Stereochemical and Conformational Features
The compound’s SMILES notation, CCNCC1=CN=CN1C, delineates its connectivity: an ethylamine chain (-CH-CH-NH) bonded to the 4-position of a 1-methylimidazole ring . Density functional theory (DFT) calculations predict a planar imidazole ring with slight puckering due to the methyl and ethylamine substituents. The 3D conformation, accessible via PubChem’s interactive model, reveals intramolecular hydrogen bonding between the amine hydrogen and the imidazole nitrogen, stabilizing the structure .
Synthesis and Manufacturing Approaches
Laboratory-Scale Synthesis
While explicit synthetic protocols for ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine are scarce in public databases, analogous imidazole derivatives are typically synthesized via:
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Alkylation of 1-Methylimidazole: Reacting 1-methylimidazole with chloroethylamine in the presence of a base (e.g., potassium carbonate) under reflux conditions .
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Reductive Amination: Condensing 1-methyl-4-formylimidazole with ethylamine using sodium cyanoborohydride as a reducing agent .
Yield optimization often requires careful control of reaction temperature and stoichiometry, with purification achieved through column chromatography or recrystallization.
Industrial Production Challenges
Scalable synthesis faces hurdles such as:
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Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the imidazole ring.
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Byproduct Formation: Minimizing N-alkylation at the imidazole’s 1-position, which competes with desired C-4 substitution .
Advanced catalytic systems, including palladium-based catalysts, are under investigation to improve selectivity and efficiency .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to its amine group, with a calculated logP (octanol-water partition coefficient) of 0.89, indicating balanced hydrophilicity and lipophilicity . It remains stable under ambient conditions but degrades upon prolonged exposure to strong acids or oxidizers.
Spectroscopic Data
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NMR (¹H): Peaks at δ 2.45 ppm (ethylamine -CH-), δ 3.65 ppm (imidazole -CH), and δ 7.25 ppm (imidazole aromatic protons) .
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IR: Stretching vibrations at 3350 cm (N-H), 1600 cm (C=N), and 1450 cm (C-C aromatic) .
Industrial and Research Applications
Pharmaceutical Intermediate
Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine serves as a precursor in synthesizing:
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Anticancer Agents: Modified to enhance DNA intercalation or topoisomerase inhibition .
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Antiviral Drugs: Functionalized to target viral protease enzymes .
Coordination Chemistry
The imidazole nitrogen and amine group facilitate metal coordination, enabling applications in:
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Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions .
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Materials Science: Designing metal-organic frameworks (MOFs) for gas storage .
Comparative Analysis with Structural Analogs
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